2-(Dimetilamino)etil carbamimidotiolato dihidrocloruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

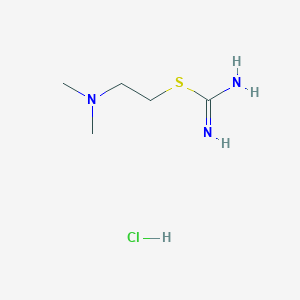

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride is a chemical compound with the molecular formula C5H15Cl2N3S and a molecular weight of 220.16 g/mol . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is employed in enzymatic studies and protein analysis due to its ability to interact with biological molecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride typically involves the reaction of 2-(dimethylamino)ethylamine with carbon disulfide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or distillation to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert it into different thiourea derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiourea derivatives, depending on the specific reaction pathway and conditions used .

Mecanismo De Acción

The mechanism of action of 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparación Con Compuestos Similares

Similar Compounds

2-(Dimethylamino)ethyl methacrylate: This compound is similar in structure but has different functional groups, leading to distinct chemical properties and applications.

2-(Dimethylamino)ethyl isothiourea: Another related compound with similar reactivity but different uses in research and industry.

Uniqueness

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings .

Actividad Biológica

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride, a compound with the molecular formula C5H15Cl2N3S and a molecular weight of 220.16 g/mol, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

The biological activity of 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can form covalent bonds with these targets, leading to alterations in their activity or function. Notably, it has been shown to inhibit certain enzymatic activities, which may contribute to its therapeutic effects.

Enzymatic Studies

The compound is employed in enzymatic studies due to its ability to interact with biological molecules. It has been noted for its role as a potential inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. Such inhibition can lead to reduced postprandial hyperglycemia, making it a candidate for managing Type 2 Diabetes Mellitus (T2DM) .

Anticancer Properties

Research indicates that 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride may exhibit anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown significant inhibitory effects on MDA-MB-231 triple-negative breast cancer cells while having a lesser effect on non-cancerous cells, suggesting a potential therapeutic window for selective cytotoxicity .

In Vivo Studies

A subacute toxicity study conducted on Kunming mice revealed that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This finding is crucial for assessing the safety profile of the compound in potential therapeutic applications .

Pharmacokinetic Profile

Pharmacokinetic studies have indicated that 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride has a favorable clearance rate and bioavailability when administered orally. For example, one study reported an oral bioavailability of 31.8% following administration at a dose of 10 mg/kg .

Comparative Analysis

To better understand the unique properties of 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride, it is useful to compare it with similar compounds:

| Compound | Molecular Formula | Molecular Weight | Key Activity |

|---|---|---|---|

| 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride | C5H15Cl2N3S | 220.16 g/mol | Enzyme inhibition (α-glucosidase), anticancer |

| 2-(Dimethylamino)ethyl methacrylate | C6H11N | 113.16 g/mol | Polymerization reagent |

| 2-(Dimethylamino)ethyl isothiourea | C5H12N2S | 132.23 g/mol | Antimicrobial properties |

Propiedades

Número CAS |

16111-27-6 |

|---|---|

Fórmula molecular |

C5H14ClN3S |

Peso molecular |

183.70 g/mol |

Nombre IUPAC |

2-(dimethylamino)ethyl carbamimidothioate;hydrochloride |

InChI |

InChI=1S/C5H13N3S.ClH/c1-8(2)3-4-9-5(6)7;/h3-4H2,1-2H3,(H3,6,7);1H |

Clave InChI |

STBUINXBXSDDSV-UHFFFAOYSA-N |

SMILES |

CN(C)CCSC(=N)N.Cl |

SMILES canónico |

CN(C)CCSC(=N)N.Cl |

Key on ui other cas no. |

16111-27-6 |

Descripción física |

Liquid |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Números CAS relacionados |

17124-82-2 (Parent) |

Sinónimos |

2-(S-dimethylaminoethyl)isothiourea nordimaprit nordimaprit dihydrochloride persulfate bleach accelerator S-(2-(diethylamino)-ethyl)-isothiouronium HCl SK and F 91487 SK and F-91487 SKF-91487 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.